molecular formula C13H10N2O2 B1594712 N-Benzylidene-m-nitroaniline CAS No. 5341-44-6

N-Benzylidene-m-nitroaniline

Cat. No. B1594712
CAS RN: 5341-44-6
M. Wt: 226.23 g/mol
InChI Key: HFGFPUPROHHWFT-UHFFFAOYSA-N
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Description

N-Benzylidene-m-nitroaniline is a chemical compound with the molecular formula C13H10N2O2 . It is used in various industries and can be purchased from several suppliers .


Synthesis Analysis

The synthesis of anilines, including N-Benzylidene-m-nitroaniline, involves several methods. One approach uses light and two transition-metal catalysts to produce anilines, which are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . Another method involves the nitration–reduction pathway, where a carbon–hydrogen (C–H) bond in a benzene ring is replaced with a carbon–nitrogen (C–N) bond .


Molecular Structure Analysis

N-Benzylidene-m-nitroaniline has a monoclinic crystal structure with the P21 space group . The molecular weight of this compound is approximately 226.231 Da .


Chemical Reactions Analysis

N-Benzylidene-m-nitroaniline can react with various nucleophiles to produce different products . The reactions for making anilines, including N-Benzylidene-m-nitroaniline, have been explored extensively .


Physical And Chemical Properties Analysis

N-Benzylidene-m-nitroaniline is a non-linear optical material synthesized and grown through an aqueous solution using a low-temperature solution growth technique . It has a lower cut-off wavelength of about 320 nm in the ultra-violet-visible absorption and emission spectrum .

Scientific Research Applications

Microwave-Assisted Synthesis and Enzyme Inhibition

N-Benzylidene-m-nitroaniline, synthesized using microwave methods, has shown strong inhibitory effects on carbonic anhydrase isoenzymes, suggesting potential for therapeutic applications in enzyme activation (Çelik & Babagil, 2019).

Antimicrobial Activity

Synthesized N-Benzylidene-m-nitroanilines exhibit significant antimicrobial properties against both gram-positive and gram-negative microbes, as well as antifungal activities, highlighting their potential in antimicrobial applications (Suresh et al., 2020).

Optical and Electronic Properties

The electronic structures and molecular conformations of N-Benzylidene-m-nitroaniline and its derivatives have been studied, revealing potential applications in materials science, particularly in the area of non-linear optics (Akaba et al., 1980).

Non-Linear Optical Materials

N-Benzylidene-m-nitroaniline derivatives have been investigated for their potential in creating new organic crystals with significant second-order optical non-linearity, useful in the development of optical technologies (Tsunekawa et al., 1990).

Synthesis and Characterization of Nonlinear Optical Material

The synthesis and growth of single crystals of N-Benzylidene-m-nitroaniline derivatives have shown promising results in non-linear optics, particularly in enhancing the second harmonic generation efficiency, an important property for various optical applications (Kalaivanan & Srinivasan, 2017).

Molecular Vibrations and Bond Length Studies

Detailed investigations into the torsional vibration and central bond length of N-Benzylidene-m-nitroanilines have provided insights into their molecular structures, important for understanding their chemical behavior and applications in materials science (Harada et al., 2004).

Chemical Sensing Applications

N-Benzylidene-m-nitroaniline derivatives have been explored for their use in colorimetric detection of specific chemicals, such as cyanide, showcasing their potential in environmental monitoring and safety applications (Sun et al., 2009).

Chemical Transformation and Synthesis

The compound has been used in various chemical transformations, including the synthesis of benzimidazoles and other organic compounds, highlighting its versatility in organic synthesis (Yang et al., 2004).

Safety And Hazards

N-Benzylidene-m-nitroaniline is considered hazardous. It may cause damage to organs through prolonged or repeated exposure and is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

N-Benzylidene-m-nitroaniline shows promise in optoelectronic materials due to its non-linear optical properties . Furthermore, the development of new reactions that fundamentally alter the idea of what can be used as a building block in the synthesis of anilines, including N-Benzylidene-m-nitroaniline, could be a game-changer .

properties

IUPAC Name

N-(3-nitrophenyl)-1-phenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c16-15(17)13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGFPUPROHHWFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401283966
Record name 3-Nitro-N-(phenylmethylene)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzylidene-m-nitroaniline

CAS RN

5341-44-6
Record name 3-Nitro-N-(phenylmethylene)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5341-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniline, N-benzylidene-m-nitro-
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Record name N-Benzylidene-m-nitroaniline
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Record name 3-Nitro-N-(phenylmethylene)benzenamine
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Record name N-BENZYLIDENE-3-NITROANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
K MORI, H SUGIYAMA, M SEKIYA - Chemical and Pharmaceutical …, 1971 - jstage.jst.go.jp
Alexander4) reduced N-benzylideneaniline with the formate reagent, which was prepared by evaporation of aqueous formic acid solution neutralized with triethylamine, in fair yield of …
Number of citations: 11 www.jstage.jst.go.jp
Y Ogata, A Kawasaki - Journal of the Chemical Society B: Physical …, 1971 - pubs.rsc.org
Asymmetric α-aminonitriles could not be prepared by the Strecker procedure catalysed by optically active acids or bases. Benzylideneaniline reacted readily and quantitatively with …
Number of citations: 49 pubs.rsc.org
AH Riebel, RE Erickson, CJ Abshire… - Journal of the American …, 1960 - ACS Publications
Contrary to reports in the literature, carbon-nitrogen double bonds, at least in Schiff bases and nitrones, are attacked by ozone. Evidence is presented that in these cases ozone …
Number of citations: 72 pubs.acs.org
L Amaral, WA Sandstrom… - Journal of the American …, 1966 - ACS Publications
Benzaldehyde phenylhydrazone formation, like oxime, semicarbazone, and benzylideneaniline formation, occurs with rate-determining nucleophilic reagent attack under acidic …
Number of citations: 108 pubs.acs.org
SA Elhadi - 2004 - osti.gov
Quinolin derivatives are a group of compounds known to possess a wide range of biological activities. The chemistry of quinolines together with their corresponding aldehydes were …
Number of citations: 2 www.osti.gov
VM Yilwa, KB Dikwa, MC Emere… - Journal of Advances in …, 2023 - sciengtexopen.org
The pigeon pea plant is one of the plants cultivated in the semi-arid tropics; it is widely cultivated in Nigeria. It is utilized as food and serves medicinal purposes. This study was carried …
Number of citations: 2 www.sciengtexopen.org
C Wei, F Zhang, Y Hu, C Feng, H Wu - Reviews in Chemical …, 2017 - degruyter.com
… Figure 9: The schematic mechanisms of nucleophilic reaction of benzaldehyde (A); alkyl isocyanides (B); and Schiff bases including N-benzylideneaniline, N-benzylidene-m-nitroaniline…
Number of citations: 175 www.degruyter.com
AC Diesing - 1956 - Indiana University
Number of citations: 0

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